molecular formula C23H27Cl2N3O5 B10822400 (3R,3aR,6aR)-2-[2-(2,4-dichlorophenoxy)acetyl]-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide

(3R,3aR,6aR)-2-[2-(2,4-dichlorophenoxy)acetyl]-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide

Cat. No.: B10822400
M. Wt: 496.4 g/mol
InChI Key: HKJKOHDJUKCNRG-IEBLYUSBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of MI-30 involves a series of chemical reactions that are typically carried out under controlled laboratory conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that MI-30 is a customized synthesis product, indicating that it requires specialized synthesis technology and capabilities .

Chemical Reactions Analysis

MI-30 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

MI-30 has a wide range of scientific research applications, including:

Mechanism of Action

MI-30 exerts its effects by inhibiting the SARS-CoV-2 protease enzyme. This enzyme is crucial for the replication of the virus. By binding to the active site of the protease, MI-30 prevents the cleavage of viral polyproteins, thereby inhibiting viral replication. The molecular targets and pathways involved include the SARS-CoV-2 3C-like protease (3CLpro) and related signaling pathways .

Comparison with Similar Compounds

MI-30 is unique in its high potency as a SARS-CoV-2 protease inhibitor with an IC50 value of 17.2 nM . Similar compounds include:

These compounds share some structural similarities but differ significantly in their applications and mechanisms of action.

Properties

Molecular Formula

C23H27Cl2N3O5

Molecular Weight

496.4 g/mol

IUPAC Name

(3R,3aR,6aR)-2-[2-(2,4-dichlorophenoxy)acetyl]-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide

InChI

InChI=1S/C23H27Cl2N3O5/c24-15-4-5-19(18(25)9-15)33-12-20(30)28-10-14-2-1-3-17(14)21(28)23(32)27-16(11-29)8-13-6-7-26-22(13)31/h4-5,9,11,13-14,16-17,21H,1-3,6-8,10,12H2,(H,26,31)(H,27,32)/t13-,14-,16-,17+,21+/m0/s1

InChI Key

HKJKOHDJUKCNRG-IEBLYUSBSA-N

Isomeric SMILES

C1C[C@H]2CN([C@H]([C@@H]2C1)C(=O)N[C@@H](C[C@@H]3CCNC3=O)C=O)C(=O)COC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1CC2CN(C(C2C1)C(=O)NC(CC3CCNC3=O)C=O)C(=O)COC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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